14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione
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Overview
Description
14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione is a complex organic compound with the molecular formula C26H16N2O2. This compound is part of the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione, can be achieved through various methods. Some common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method uses oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the N-arylation process.
Industrial Production Methods
Industrial production of phenazine derivatives often involves multicomponent approaches and the use of advanced catalytic systems to enhance yield and selectivity. The specific conditions, such as temperature, pressure, and solvent systems, are optimized based on the desired product and scale of production .
Chemical Reactions Analysis
Types of Reactions
14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroquinones .
Scientific Research Applications
14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for potential use in drug development, particularly for its neuroprotective and antioxidant activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione involves its interaction with various molecular targets and pathways. The compound is known to interfere with cellular processes by generating reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This mechanism is particularly relevant in its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
Pyocyanin: A blue pigment with antimicrobial properties.
Chlororaphine: Known for its antitumor activity.
Iodinin: Exhibits antioxidant properties.
Aeruginosin A/B: Studied for its neuroprotective effects.
Uniqueness
14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione is unique due to its specific structural features and the combination of phenazine and naphthoquinone moieties. This unique structure contributes to its diverse range of biological activities and makes it a valuable compound for various scientific research applications .
Biological Activity
14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione is a complex organic compound characterized by its unique molecular structure, consisting of a phenazine core fused with naphthoquinone moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C26H16N2O2
- Molecular Weight : 388.4 g/mol
The compound's structure contributes to its biological properties, particularly its ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Naphthoquinones, in particular, are known for their ability to induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and the inhibition of key survival pathways.
-
Mechanism of Action :
- Induction of apoptosis via ROS generation.
- Inhibition of cell cycle progression.
- Interaction with DNA leading to cytotoxic effects.
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Case Studies :
- A study demonstrated that derivatives of naphthoquinones showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study utilized the National Cancer Institute (NCI) COMPARE program to analyze the activity of these compounds against a panel of 60 cancer cell lines .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Phenazine derivatives have been recognized for their ability to inhibit bacterial growth and biofilm formation.
-
Mechanism of Action :
- Disruption of bacterial cell membranes.
- Inhibition of biofilm formation, which is critical in chronic infections.
- Research Findings :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other structurally similar compounds is essential:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
7-Hydroxy-5,14-dihydronaphtho[3,2-a]phenazine-8,13-dione | Naphthoquinone | Antimicrobial | Hydroxy group enhances solubility |
14-Phenyl-naphtho[3,2-a]phenazine | Phenazine derivative | Anticancer | Lacks quinone functionality |
Lapachol | Naphthoquinone | Antiparasitic | Natural product from plants |
This table illustrates the variations in biological activity and structural features while highlighting the uniqueness of this compound due to its specific naphthoquinone and phenazine integration .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent.
-
Pharmacokinetics :
- Studies suggest that the compound exhibits favorable absorption characteristics.
- Metabolic pathways involve cytochrome P450 enzymes which may influence its efficacy and safety profile.
-
Toxicology :
- Preliminary studies indicate low toxicity levels in non-cancerous cell lines; however, further investigations are required to establish a comprehensive safety profile.
Properties
CAS No. |
6336-93-2 |
---|---|
Molecular Formula |
C26H16N2O2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
14-phenyl-5H-naphtho[3,2-a]phenazine-8,13-dione |
InChI |
InChI=1S/C26H16N2O2/c29-25-17-10-4-5-11-18(17)26(30)23-19(25)14-15-21-24(23)28(16-8-2-1-3-9-16)22-13-7-6-12-20(22)27-21/h1-15,27H |
InChI Key |
SFJAMILOEWDTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3NC4=C2C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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